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molecular formula C10H21NO2 B8630198 Norvaline, 2-propyl-, ethyl ester

Norvaline, 2-propyl-, ethyl ester

Cat. No. B8630198
M. Wt: 187.28 g/mol
InChI Key: NFBIOAXRXWERNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004963

Procedure details

A solution of 10.4 ml of diisopropylamine in 200 ml of tetrahydrofuran was combined dropwise at 0° C. with stirring under a stream of dry nitrogen with 49 ml of a 1.6 molar solution of n-butyllithium in n-hexane. After cooling to -78° C., a solution of 18.31 g of the product from stage 2 in 80 ml of tetrahydrofuran was added dropwise. The entire reaction batch was stirred for 30 minutes and a solution of 8.8 ml of 1-iodopropane in 40 ml of tetrahydrofuran was then added dropwise. The reaction batch was stirred for 16 hours, wherein the temperature slowly rose to 20° C. The solvent was removed by distillation. The resultant orange-coloured residue was redissolved in 500 ml of 1 N hydrochloric acid. After 1 hour's stirring at 20° C., extraction was performed three times with 100 ml portions of diethyl ether. The phase acidified with hydrochloric acid was adjusted to a pH of between 10 and 12 with potassium hydroxide and then extracted three times with 100 ml portions of diethyl ether. The extracts were combined, washed twice with a saturated sodium chloride solution and dried over sodium sulphate. The crude product obtained after removing the solvent by distillation was purified by passage through a silica gel column with ethyl acetate. 9.84 g of 2-amino-2-propylpentanoic acid ethyl ester (67% of th.) were obtained in the form of a slightly coloured oil.
Quantity
10.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
product
Quantity
18.31 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
8.8 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)([CH3:3])[CH3:2].C([Li])CCC.[CH2:13]([O:15][C:16](=[O:29])[CH:17]([N:21]=CC1C=CC=CC=1)[CH2:18][CH2:19][CH3:20])[CH3:14].ICCC>O1CCCC1.CCCCCC>[CH2:13]([O:15][C:16](=[O:29])[C:17]([NH2:21])([CH2:18][CH2:19][CH3:20])[CH2:2][CH2:1][CH3:3])[CH3:14]

Inputs

Step One
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
product
Quantity
18.31 g
Type
reactant
Smiles
C(C)OC(C(CCC)N=CC1=CC=CC=C1)=O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
8.8 mL
Type
reactant
Smiles
ICCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The entire reaction batch was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was combined dropwise at 0° C.
STIRRING
Type
STIRRING
Details
The reaction batch was stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
slowly rose to 20° C
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
The resultant orange-coloured residue was redissolved in 500 ml of 1 N hydrochloric acid
STIRRING
Type
STIRRING
Details
After 1 hour's stirring at 20° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extraction
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml portions of diethyl ether
WASH
Type
WASH
Details
washed twice with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
after removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
was purified by passage through a silica gel column with ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(CCC)(CCC)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.84 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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